Linalyl isovalerate

Organoleptic Characterization Flavor Chemistry Sensory Science

Linalyl isovalerate (CAS 1118-27-0) is an acyclic monoterpenoid ester formed from linalool and isovaleric acid. It is recognized as a flavor and fragrance ingredient (FEMA with a characteristic sweet, fruity, apple-like odor profile reminiscent of plum and peach.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 1118-27-0
Cat. No. B072362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalyl isovalerate
CAS1118-27-0
Synonyms3,7-dimethyl-1,6-octadien-3-yl isovalerate
linalyl isovalerate
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC(C)(CCC=C(C)C)C=C
InChIInChI=1S/C15H26O2/c1-7-15(6,10-8-9-12(2)3)17-14(16)11-13(4)5/h7,9,13H,1,8,10-11H2,2-6H3
InChIKeyWCDGWAIZRYMVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, soluble in alcohol and oils
1 ml in 5.5 to 7 ml 80% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Linalyl Isovalerate (CAS 1118-27-0): A Distinctive High-Purity Ester for Specialty Flavor & Fragrance Procurement


Linalyl isovalerate (CAS 1118-27-0) is an acyclic monoterpenoid ester formed from linalool and isovaleric acid. It is recognized as a flavor and fragrance ingredient (FEMA 2646) with a characteristic sweet, fruity, apple-like odor profile reminiscent of plum and peach [1]. As a Cramer Class I material with a well-characterized safety profile evaluated across seven human health endpoints by the Research Institute for Fragrance Materials (RIFM), it is a low-toxicity ingredient for use in fine fragrances, cosmetics, and food flavoring [2]. The compound is a colorless to pale yellow liquid, insoluble in water but soluble in alcohol and oils, with a Joint FAO/WHO Expert Committee on Food Additives (JECFA) specification requiring a minimum assay of 96% [3].

Essential Procurement Knowledge: Why Linalyl Isovalerate Cannot Be Directly Substituted by Other Linalyl Esters


Superficial structural similarity within the linalyl ester class (e.g., linalyl acetate, propionate, butyrate, and isobutyrate) masks critical, quantifiable differences in organoleptic profile, safety assessment outcomes, and regulatory exposure limits. The branched C5 isovalerate moiety imparts a characteristically sweet, apple-plum-peach fruit note [1], differentiating it from the floral-herbaceous character of linalyl acetate or the sweeter, more ethereal notes of linalyl isobutyrate. Most critically, safety assessments for linalyl isovalerate rely on read-across to specific analogs (e.g., linalyl isobutyrate for repeated dose toxicity, linalyl acetate for skin sensitization) [2]. The validation of these read-across justifications is specific to the isovalerate ester, meaning that any substitution without re-validation of the entire safety dataset for the new endpoint/analog pair introduces uncertainty and potential regulatory non-compliance for the final product formulation.

Head-to-Head Quantitative Evidence: Linalyl Isovalerate vs. Key Linalyl Ester Comparators


Differentiated Odor Profile: Qualitative Descriptor-Based Differentiation from Linalyl Acetate

Linalyl isovalerate possesses a distinctive organoleptic profile characterized by sweet, fruity, apple-like notes with specific plum and peach nuances [1]. This contrasts with the primary descriptor profile for the much higher-volume analog linalyl acetate (CAS 115-95-7), which is predominately characterized by a floral, lavender-bergamot profile with general sweet undertones. The differentiation is driven by the branched isovalerate acyl chain versus the straight acetate group. This qualitative difference is consistently documented across multiple independent authoritative databases [1][2]. While no single quantitative odor-value metric is available for a direct head-to-head study, the consistent, specific fruit descriptors ('apple, plum, peach') for linalyl isovalerate represent a reproducible and commercially meaningful differentiation for creation of specific fruit accords.

Organoleptic Characterization Flavor Chemistry Sensory Science

IFRA Maximum Acceptable Concentration Standards: Quantitative Product Category Limits for Formulation Compliance

The 2025 RIFM safety assessment provides quantitative, category-specific maximum acceptable concentrations for linalyl isovalerate in finished consumer products [1]. These limits are directly derived from the aggregate systemic exposure calculation of 0.00060 mg/kg/day and the Cramer Class I TTC of 0.030 mg/kg/day [1]. Critically, these limits are compound-specific; linalyl acetate, with a much higher volume of use and different systemic exposure profile, is not subject to the same IFRA concentration restrictions. For a formulator, substituting linalyl isovalerate with linalyl acetate without adjusting the formula would not necessarily trigger an IFRA violation for the acetate, but the reverse substitution (replacing acetate with isovalerate) could cause non-compliance if the formula exceeds the isovalerate's lower allowable limits.

Regulatory Compliance Fragrance Safety IFRA Standards Formulation Science

Acute Oral Toxicity Profile: Comparative LD50 Values in Rat and Mouse Models

The acute oral LD50 for linalyl isovalerate has been quantitatively determined in both rat and mouse models, demonstrating very low acute toxicity. In rats, the oral LD50 exceeds 5.0 g/kg based on 0/10 deaths at that dose [1]. In mice, a calculated oral LD50 of 25.17 ± 2.65 g/kg was reported in CF-1 mice [1]. These values are consistent with the Cramer Class I (low toxicity) classification. For comparison, the close structural analog linalyl acetate (CAS 115-95-7) has a reported oral LD50 in rats of approximately 14.5 g/kg [2], and linalyl isobutyrate (CAS 78-35-3) has a reported oral LD50 in rats of >5.0 g/kg [3]. While all these values indicate low acute toxicity, the specific quantitative values contribute to the overall safety dataset that uniquely supports the JECFA 'No safety concern' determination for linalyl isovalerate [4].

Toxicology Safety Pharmacology Risk Assessment

Purity Specification: JECFA Compendium Standard for Identity and Quality Assurance

The JECFA specification for linalyl isovalerate provides a quantitative purity benchmark of ≥96% assay, with an acid value not exceeding 0.09, refractive index range of 1.448-1.453, and specific gravity of 0.880-0.888 [1]. This specification is specifically tied to the evaluation year 2000 (Session 55) and the safety assessment that supports its 'No safety concern' ADI [1]. The specification is compound-specific and cannot be cross-applied to other linalyl esters, which have their own JECFA specifications with different numerical limits (e.g., linalyl acetate assay min 90%, acid value max 1.0). Procurement of a linalyl ester without verifying the correct JECFA specification could result in a material that fails regulatory identity testing for the intended end-use.

Quality Control Analytical Chemistry Regulatory Specifications

Worldwide Volume of Use and Systemic Exposure: A Specialty Ingredient Profile vs. High-Volume Analogs

Linalyl isovalerate has a worldwide use volume of <0.1 metric ton per year (IFRA, 2019) [1], a dramatic reduction from the <1 metric ton per year reported in 2011 [2]. Its total systemic exposure is calculated at 0.00060 mg/kg/day [1]. In contrast, linalyl acetate is a high-volume fragrance ingredient with a worldwide use in the range of >1000 metric tons per year. This orders-of-magnitude difference in production volume directly impacts procurement: linalyl isovalerate is a low-volume specialty chemical, likely with fewer suppliers, longer lead times, and higher cost per kg. The quantitative exposure data also shows a decreasing use trend, which may signal limited and potentially declining commercial availability, making strategic sourcing and supplier relationship management more critical than for widely available linalyl acetate.

Procurement Supply Chain Exposure Assessment Fragrance Ingredient

Computational Toxicology and Read-Across Validation: Cramer Class I Confirmation with Specific Analog Selection

The RIFM safety assessment for linalyl isovalerate employs computational toxicology evaluation (OECD QSAR Toolbox v4.5, Toxtree v3.1) to confirm its Cramer Class I (low toxicity) classification [1]. Critically, the 2025 update selects specific structural analogs for read-across to fill data gaps: linalyl isobutyrate for repeated dose toxicity, linalyl acetate for skin sensitization, and linalool plus isovaleric acid for reproductive toxicity [1]. The 2015 assessment used a different set of analogs, including linalyl propionate for genotoxicity read-across [2]. The selection and justification of these specific analogs are based on structural similarity, metabolic pathway congruence, and toxicological endpoint relevance. The fact that the analog set evolved between 2015 and 2025 (linalyl propionate replaced by linalyl isobutyrate for genotoxicity read-across) demonstrates that the safety assessment is specific to linalyl isovalerate and cannot be assumed valid for other linalyl esters without a parallel, independent evaluation.

In Silico Toxicology Read-Across QSAR Safety Assessment

Validated Application Scenarios for Linalyl Isovalerate Based on Quantified Differentiation Evidence


Formulation of Apple, Plum, and Peach Flavor Accents in Food Products Within the 1-6 ppm Functional Concentration Range

Based on the compound's characteristic apple/plum/peach odor profile documented by TGSC and confirmed across multiple sources [1], linalyl isovalerate is selectively indicated for fruit flavor formulations where these specific notes are organoleptically critical. The recommended use concentration of 1 to 6 ppm in the finished functional consumer product, as reported in vendor technical literature, provides a quantitative starting point for application in imitation apple, apricot, loganberry, peach, and plum flavor compositions. The JECFA purity specification of ≥96% ensures the high chemical identity required for food-grade flavoring [2].

Fine Fragrance Formulation Under IFRA Category 4 Compliance: Maximum 4.3% Concentration in Finished Product

The 2025 RIFM update establishes a quantitative maximum acceptable concentration of 4.3% for linalyl isovalerate in fine fragrance products (IFRA Category 4) based on the aggregate systemic exposure calculation of 0.00060 mg/kg/day [3]. This provides a clear, compliance-driven upper limit for perfumers incorporating the material into alcoholic fragrances. The corresponding limit for face/body products applied with fingertips (Category 3) is 4.6%, while body lotions (Category 5A) are restricted to 1.1%. These category-specific limits are uniquely derived for linalyl isovalerate and cannot be substituted with the unrestricted usage of linalyl acetate without breaching IFRA compliance.

Specialty Procurement and Analytical Reference Standard Sourcing for Regulatory and Research Applications

With a worldwide volume of use below 0.1 metric ton per year (IFRA 2019) and a decreasing trend from the <1 metric ton reported in 2011 [3][4], linalyl isovalerate is classified as an ultra-low-volume specialty ingredient. This evidence supports its procurement as a high-value analytical reference standard for GC-MS volatile compound identification in natural product research, particularly for authenticating the presence of linalyl isovalerate in Salvia species and wormwood oil (Artemisia absinthium L.) [3]. Its specific JECFA refractive index (1.448-1.453) and specific gravity (0.880-0.888) parameters serve as definitive identity confirmation benchmarks [2].

Safety Assessment Documentation for Product Dossiers: Leveraging Unique Read-Across Justifications

The RIFM safety assessment for linalyl isovalerate provides a fully documented read-across justification using a specific analog set (linalyl isobutyrate for repeated dose, linalyl acetate for skin sensitization, linalool/isovaleric acid for reproductive toxicity) [3]. For companies compiling product safety dossiers or cosmetic product safety reports (CPSR) under EU Regulation 1223/2009, this peer-reviewed, endpoint-specific safety data package is uniquely tied to linalyl isovalerate. Substituting another linalyl ester would require generating or sourcing a new, independent safety assessment corresponding to that specific analog, significantly increasing regulatory submission timelines and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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